

# The Clinical Development of Dapagliflozin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules. By reversibly inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose from the tubular lumen and promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This unique mechanism of action has positioned dapagliflozin as a significant therapeutic agent not only for the management of type 2 diabetes (T2D) but also for the treatment of heart failure with reduced ejection fraction (HFrEF) and chronic kidney disease (CKD). This technical guide provides a comprehensive chronology of the clinical development of dapagliflozin, detailing key clinical trials, their methodologies, and outcomes, and exploring the underlying signaling pathways.

## **Chronology of Clinical Development**

The clinical development of **dapagliflozin** has been a multi-phase journey, beginning with foundational Phase 1 studies to establish safety and pharmacokinetics, progressing through Phase 2 to determine dose-ranging and proof-of-concept, and culminating in large-scale Phase 3 trials to demonstrate efficacy and safety in diverse patient populations. This has been followed by landmark cardiovascular and renal outcome trials that have expanded its therapeutic indications.





Click to download full resolution via product page

Figure 1: Simplified Chronology of Dapagliflozin's Clinical Development.

### **Phase 1 Clinical Trials**

The initial phase of clinical development for **dapagliflozin** focused on assessing its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and patients with T2D. A multitude of Phase 1 studies were conducted to investigate various formulations, potential drug-drug interactions, and the effect of food on absorption.

Table 1: Selected Phase 1 Clinical Trials of Dapagliflozin



| Trial Identifier | Title                                                                                                                    | Status    | Phase | Purpose                                                                       |
|------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|-------|-------------------------------------------------------------------------------|
| NCT01135446      | Pharmacodynam ics, Pharmacokinetic s, Safety and Tolerability of Ultra Low Doses of Dapagliflozin in Healthy Subjects[2] | Completed | 1     | To assess the PD, PK, safety, and tolerability of low doses of dapagliflozin. |
| NCT00908271      | Study of the Absolute Oral Bioavailability of Dapagliflozin in Healthy Subjects[2]                                       | Completed | 1     | To determine the absolute oral bioavailability of dapagliflozin.              |
| NCT00842556      | Pharmacokinetic Drug Interaction Study of Dapagliflozin and Glimepiride or Sitagliptin in Healthy Subjects[2]            | Completed | 1     | To evaluate the potential PK interactions with other common T2D medications.  |

## **Phase 2 Clinical Trials**

Phase 2 studies were designed to evaluate the efficacy, safety, and dose-response of **dapagliflozin** in patients with T2D. These trials provided the foundational evidence for the glucose-lowering effects of **dapagliflozin** and helped to select the optimal doses for further investigation in Phase 3.

Table 2: Selected Phase 2 Clinical Trials of Dapagliflozin



| Trial Identifier | Title                                                                        | Status    | Phase | Key Findings                                                                                                                         |
|------------------|------------------------------------------------------------------------------|-----------|-------|--------------------------------------------------------------------------------------------------------------------------------------|
| NCT00263276      | A Trial of BMS-<br>512148 in<br>Patients With<br>Type 2 Diabetes<br>Mellitus | Completed | 2     | Demonstrated dose-dependent reductions in fasting serum glucose and improvements in oral glucose tolerance tests in T2D patients.[1] |
| N/A              | 12-week<br>monotherapy<br>study in<br>treatment-naïve<br>T2D patients        | Completed | 2     | Showed significant reductions in HbA1c (-0.55% to -0.90%) compared to placebo (-0.18%).[1]                                           |
| N/A              | 12-week study in patients on insulin therapy                                 | Completed | 2     | Resulted in significant increases in urinary glucose excretion (up to 85 g/day ).[1]                                                 |

# **Phase 3 Clinical Trials for Type 2 Diabetes**

The Phase 3 program for **dapagliflozin** in T2D was extensive, evaluating its efficacy and safety as monotherapy, as an add-on to other oral antidiabetic agents, and in combination with insulin. These trials consistently demonstrated clinically meaningful reductions in glycated hemoglobin (HbA1c), as well as beneficial effects on body weight and blood pressure.

Table 3: Key Phase 3 Clinical Trials of **Dapagliflozin** in Type 2 Diabetes



| Trial<br>Identifier         | Official Title                                                                                                                                                                                                                                               | Patient<br>Population        | Intervention                                                     | Primary<br>Endpoint                                 | Key Efficacy<br>Results                                                                         |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|------------------------------------------------------------------|-----------------------------------------------------|-------------------------------------------------------------------------------------------------|
| NCT0052887<br>9             | A Multicenter, Randomized, Double-Blind, Placebo- Controlled, Parallel Group, Phase 3 Trial to Evaluate the Safety and Efficacy of Dapagliflozin as Monotherapy in Subjects With Type 2 Diabetes Who Have Inadequate Glycemic Control With Diet and Exercise | Drug-naïve<br>T2D patients   | Dapagliflozin<br>(2.5, 5, 10<br>mg) or<br>placebo                | Change from<br>baseline in<br>HbA1c at 24<br>weeks  | Dapagliflozin 10 mg showed a mean change in HbA1c of -0.85% vs -0.18% for placebo.[3]           |
| NCT0052887<br>9 (Extension) | Long-term<br>extension of<br>the above<br>trial                                                                                                                                                                                                              | T2D patients<br>on metformin | Dapagliflozin<br>(2.5, 5, 10<br>mg) or<br>placebo +<br>metformin | Change from<br>baseline in<br>HbA1c at 102<br>weeks | Sustained reductions in HbA1c at 102 weeks with all dapagliflozin doses compared to placebo.[4] |

# **Landmark Cardiovascular and Renal Outcome Trials**



Beyond glycemic control, the clinical development of **dapagliflozin** has been defined by three landmark trials that have established its role in reducing cardiovascular and renal events: DECLARE-TIMI 58, DAPA-HF, and DAPA-CKD.

#### **DECLARE-TIMI 58**

The **Dapagliflozin** Effect on Cardiovascular Events (DECLARE-TIMI 58) trial was a large-scale, randomized, double-blind, placebo-controlled Phase 3b trial designed to evaluate the cardiovascular outcomes of **dapagliflozin** in a broad population of patients with T2D.[5][6]

Experimental Protocol: DECLARE-TIMI 58 (NCT01730534)

- Patient Population: 17,160 patients with T2D and either established atherosclerotic cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease.[5]
- Intervention: Patients were randomized to receive either **dapagliflozin** 10 mg once daily or placebo, in addition to their standard of care.[7]
- · Primary Efficacy Endpoints:
  - A composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE).
  - A composite of cardiovascular death or hospitalization for heart failure.
- Primary Safety Endpoint: The primary safety variable was the composite of cardiovascular death, MI, or ischemic stroke.[7]
- Statistical Analysis: The trial was designed to assess both non-inferiority and superiority for the primary efficacy endpoints.[7]

Table 4: Key Results of the DECLARE-TIMI 58 Trial



| Outcome                 | Dapagliflozin<br>(%) | Placebo (%) | Hazard Ratio<br>(95% CI) | P-value |
|-------------------------|----------------------|-------------|--------------------------|---------|
| MACE                    | 8.8                  | 9.4         | 0.93 (0.84-1.03)         | 0.17    |
| CV death or HHF         | 4.9                  | 5.8         | 0.83 (0.73-0.95)         | 0.005   |
| Renal Composite Outcome | 4.3                  | 5.6         | 0.76 (0.67-0.87)         | <0.001  |

#### DAPA-HF

The **Dapagliflozin** and Prevention of Adverse Outcomes in Heart Failure (DAPA-HF) trial was a pivotal study that investigated the efficacy and safety of **dapagliflozin** in patients with heart failure and reduced ejection fraction, both with and without T2D.[8]

Experimental Protocol: DAPA-HF (NCT03036124)

- Patient Population: 4,744 patients with New York Heart Association (NYHA) class II, III, or IV heart failure and a left ventricular ejection fraction of 40% or less.[9]
- Inclusion Criteria: Included patients with an elevated N-terminal pro-B-type natriuretic peptide (NT-proBNP) level and an estimated glomerular filtration rate (eGFR) of at least 30 mL/min/1.73 m<sup>2</sup>.[10]
- Intervention: Patients were randomized to receive dapagliflozin 10 mg once daily or placebo, in addition to standard heart failure therapy.[11]
- Primary Outcome: A composite of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death.[11][12]

Table 5: Key Results of the DAPA-HF Trial



| Outcome                    | Dapagliflozin<br>(Events/100<br>patient-years) | Placebo<br>(Events/100<br>patient-years) | Hazard Ratio<br>(95% CI) | P-value |
|----------------------------|------------------------------------------------|------------------------------------------|--------------------------|---------|
| Primary Composite Outcome  | 11.6                                           | 15.6                                     | 0.74 (0.65-0.85)         | <0.001  |
| CV Death                   | 9.6                                            | 11.5                                     | 0.82 (0.69-0.98)         | 0.029   |
| Worsening Heart<br>Failure | 10.0                                           | 13.7                                     | 0.70 (0.59-0.83)         | <0.001  |

#### **DAPA-CKD**

The **Dapagliflozin** and Prevention of Adverse Outcomes in Chronic Kidney Disease (DAPA-CKD) trial was designed to assess the effect of **dapagliflozin** on renal and cardiovascular events in patients with CKD, with and without T2D.[13]

Experimental Protocol: DAPA-CKD (NCT03036150)

- Patient Population: 4,304 patients with an eGFR of 25 to 75 ml/min/1.73 m<sup>2</sup> and a urinary albumin-to-creatinine ratio of 200 to 5,000 mg/g.[13][14]
- Inclusion Criteria: Patients were required to be on a stable and maximally tolerated dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).[14][15]
- Exclusion Criteria: Included patients with type 1 diabetes, polycystic kidney disease, lupus nephritis, or ANCA-associated vasculitis.[15]
- Intervention: Patients were randomized to receive dapagliflozin 10 mg once daily or placebo.[16]
- Primary Outcome: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes.[14][15]

Table 6: Key Results of the DAPA-CKD Trial



| Outcome                   | Dapagliflozin<br>(%) | Placebo (%) | Hazard Ratio<br>(95% CI) | P-value |
|---------------------------|----------------------|-------------|--------------------------|---------|
| Primary Composite Outcome | 9.2                  | 14.5        | 0.61 (0.51-0.72)         | <0.001  |
| Renal Composite Outcome   | 5.6                  | 6.8         | 0.56 (0.45-0.68)         | <0.001  |
| CV Death or<br>HHF        | 4.6                  | 6.4         | 0.71 (0.55-0.92)         | 0.009   |

# **Signaling Pathways and Mechanism of Action**

The primary mechanism of action of **dapagliflozin** is the inhibition of SGLT2 in the proximal renal tubule. This leads to a cascade of downstream effects that contribute to its glycemic, cardiovascular, and renal benefits.





Click to download full resolution via product page

Figure 2: Simplified Signaling Pathway of Dapagliflozin's Action.



Beyond its direct effects on glucose and sodium handling, **dapagliflozin** has been shown to modulate several intracellular signaling pathways. Studies suggest that **dapagliflozin** can activate Sirtuin 1 (SIRT1) signaling, which is involved in cellular responses to glucose deprivation and may contribute to its cardiovascular protective effects.[12] Additionally, **dapagliflozin** has been shown to attenuate cardiac fibrosis and inflammation by reverting the Hypoxia-Inducible Factor- $2\alpha$  (HIF- $2\alpha$ ) signaling pathway.[17] The renal hemodynamic effects of **dapagliflozin** are thought to be mediated by an increase in tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure, which contributes to its renoprotective effects.[18][19]

# Experimental Workflow of a Representative Clinical Trial (DAPA-CKD)

The successful execution of large-scale clinical trials like DAPA-CKD involves a meticulous and well-structured workflow from patient screening to data analysis.





Click to download full resolution via product page

Figure 3: Experimental Workflow of the DAPA-CKD Trial.

## Conclusion

The clinical development of **dapagliflozin** represents a paradigm shift in the treatment of T2D and related cardiorenal complications. From its initial development as a glucose-lowering agent, rigorous and well-designed clinical trials have unveiled its profound benefits in patients



with heart failure and chronic kidney disease, irrespective of their diabetes status. The comprehensive clinical trial program, from early phase studies to the landmark DECLARE-TIMI 58, DAPA-HF, and DAPA-CKD trials, has provided robust evidence for its efficacy and safety. The ongoing research into its intricate mechanisms of action continues to elucidate the full spectrum of its therapeutic potential. This in-depth guide provides a technical overview of the chronology and key data from the clinical development of **dapagliflozin**, offering a valuable resource for researchers, scientists, and drug development professionals in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. timi.org [timi.org]
- 6. adameetingnews.org [adameetingnews.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. DAPA-HF trial: dapagliflozin evolves from a glucose-lowering agent to a therapy for heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Dapagliflozin targets SGLT2/SIRT1 signaling to attenuate the osteogenic transdifferentiation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]







- 13. The dapagliflozin and prevention of adverse outcomes in chronic kidney disease (DAPA-CKD) trial: baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Study to Evaluate the Effect of Dapagliflozin on Renal Outcomes and Cardiovascular Mortality in Patients with Chronic Kidney Disease [astrazenecaclinicaltrials.com]
- 15. ahajournals.org [ahajournals.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. SGLT2 inhibitor dapagliflozin attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the SGLT-2 inhibitor dapagliflozin on glomerular and tubular injury markers PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of dapagliflozin on the initial estimated glomerular filtration rate dip in chronic kidney disease patients without diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Clinical Development of Dapagliflozin: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669812#chronology-of-dapagliflozin-clinical-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com